molecular formula C21H23N B14535423 N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline CAS No. 62171-78-2

N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline

Cat. No.: B14535423
CAS No.: 62171-78-2
M. Wt: 289.4 g/mol
InChI Key: ZCSRBXVDMBWJTB-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a butyl chain, which is further connected to an aniline group with a methyl substitution on the nitrogen atom

Properties

CAS No.

62171-78-2

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

N-methyl-N-(4-naphthalen-2-ylbutyl)aniline

InChI

InChI=1S/C21H23N/c1-22(21-12-3-2-4-13-21)16-8-7-9-18-14-15-19-10-5-6-11-20(19)17-18/h2-6,10-15,17H,7-9,16H2,1H3

InChI Key

ZCSRBXVDMBWJTB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline typically involves the reaction of N-methylaniline with 4-(naphthalen-2-yl)butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N-methylaniline attacks the carbon atom of the butyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyl ketones or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene ring can be functionalized with various substituents using reagents like halogens, sulfonyl chlorides, or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Naphthyl ketones or quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: A simpler analog with a single aromatic ring and a methyl group attached to the nitrogen atom.

    Naphthylamines: Compounds with a naphthalene ring directly attached to an amine group.

    Butylanilines: Compounds with a butyl chain attached to an aniline group.

Uniqueness

N-Methyl-N-[4-(naphthalen-2-yl)butyl]aniline is unique due to its combination of a naphthalene ring, a butyl chain, and a methyl-substituted aniline group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

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